REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7](S([O-])(=O)=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Na+].[NH2-:17].[Na+].N>>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
50 ml of methanol was added to the reaction mixture for solvolysis
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 1,5-diaminonaphthaline
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7](S([O-])(=O)=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Na+].[NH2-:17].[Na+].N>>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
50 ml of methanol was added to the reaction mixture for solvolysis
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 1,5-diaminonaphthaline
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |